molecular formula C18H16ClN3 B5210487 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride

Cat. No. B5210487
M. Wt: 309.8 g/mol
InChI Key: AGLMIGFRSCUELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride involves the inhibition of DNA synthesis and cell division, leading to the suppression of cancer cell growth. It also disrupts the fungal and bacterial cell membrane, resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride can induce apoptosis, inhibit angiogenesis, and modulate the immune response. It has also been found to have minimal toxicity towards normal cells, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments is its potent activity against cancer, fungi, and bacteria. However, its limited solubility in water and low bioavailability can pose challenges in its formulation and delivery.

Future Directions

There are several future directions for the research and development of 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride. These include exploring its potential as a combination therapy with other anticancer agents, investigating its mechanism of action in more detail, and improving its solubility and bioavailability for better therapeutic efficacy.
In conclusion, 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride is a promising compound with potential applications in various scientific fields. Its unique properties and mechanism of action make it an attractive candidate for the development of novel therapeutic agents. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride involves the reaction of 2-phenyl-1H-benzo[d]imidazole with allyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Scientific Research Applications

9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

2-phenyl-4-prop-2-enylimidazo[1,2-a]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3.ClH/c1-2-12-20-16-10-6-7-11-17(16)21-13-15(19-18(20)21)14-8-4-3-5-9-14;/h2-11,13H,1,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLMIGFRSCUELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5665062

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